molecular formula C10H12N2OS B2985867 3-(Benzo[d]thiazol-2-ylamino)propan-1-ol CAS No. 300821-91-4

3-(Benzo[d]thiazol-2-ylamino)propan-1-ol

Cat. No. B2985867
CAS RN: 300821-91-4
M. Wt: 208.28
InChI Key: ADNDUCNVJUIWSQ-UHFFFAOYSA-N
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Description

“3-(Benzo[d]thiazol-2-ylamino)propan-1-ol” is a compound that has been studied in the context of solvent-dependent regio- and stereo-selective reactions . It is formed from the reaction of 3-formylchromones with 2-aminobenzothiazoles .


Synthesis Analysis

The synthesis of benzothiazole derivatives, which includes “3-(Benzo[d]thiazol-2-ylamino)propan-1-ol”, has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Chemical Reactions Analysis

In a solvent-dependent study, it was found that 3-formylchromones and 2-aminobenzothiazoles formed corresponding imines, while 1° and 2°-alcohols formed the corresponding 2-alkoxy-3-enamines with selectivity for the Z-isomer . The reactions did not require an external catalyst, all the reactions were performed at the same temperature, and purification was achieved by filtration .

properties

IUPAC Name

3-(1,3-benzothiazol-2-ylamino)propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2OS/c13-7-3-6-11-10-12-8-4-1-2-5-9(8)14-10/h1-2,4-5,13H,3,6-7H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADNDUCNVJUIWSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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